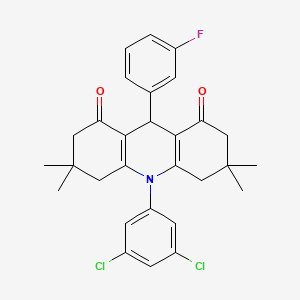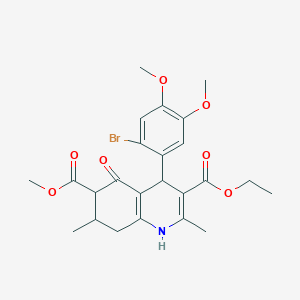
10-(3,5-dichlorophenyl)-9-(3-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3,5-DICHLOROPHENYL)-9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,5-DICHLOROPHENYL)-9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted benzaldehydes with cyclic ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent recovery and recycling are also important considerations to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions
10-(3,5-DICHLOROPHENYL)-9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
10-(3,5-DICHLOROPHENYL)-9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 10-(3,5-DICHLOROPHENYL)-9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
10-(3,5-DICHLOROPHENYL)-9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: shares similarities with other acridine derivatives, such as:
Uniqueness
The uniqueness of 10-(3,5-DICHLOROPHENYL)-9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE lies in its specific substituents and structural configuration, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H28Cl2FNO2 |
|---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
10-(3,5-dichlorophenyl)-9-(3-fluorophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C29H28Cl2FNO2/c1-28(2)12-21-26(23(34)14-28)25(16-6-5-7-19(32)8-16)27-22(13-29(3,4)15-24(27)35)33(21)20-10-17(30)9-18(31)11-20/h5-11,25H,12-15H2,1-4H3 |
InChI Key |
JWKNVAMMHQTJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2C4=CC(=CC(=C4)Cl)Cl)CC(CC3=O)(C)C)C5=CC(=CC=C5)F)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11450880.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11450887.png)
![14,14-dimethyl-5-(3-methylbutylsulfanyl)-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11450890.png)
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide](/img/structure/B11450899.png)
![N-(2,3-dimethylcyclohexyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide](/img/structure/B11450906.png)
![4-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11450909.png)
![5-(4-Fluorophenyl)-4,6-dioxo-3-(2,3,4-trimethoxyphenyl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11450916.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11450920.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B11450922.png)
![N-{3-[4-(tert-butyl)phenyl]propyl}-N-(2-piperazinoethyl)amine](/img/structure/B11450926.png)
![7-(5-bromo-2-fluorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11450929.png)

![4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}benzamide](/img/structure/B11450950.png)
![[4-(4-Nitrophenyl)piperazin-1-yl][6-(phenylsulfonyl)pyridin-3-yl]methanone](/img/structure/B11450952.png)
